molecular formula C8H12N2 B6235124 N1,3-dimethylbenzene-1,4-diamine CAS No. 37966-54-4

N1,3-dimethylbenzene-1,4-diamine

Cat. No.: B6235124
CAS No.: 37966-54-4
M. Wt: 136.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,3-dimethylbenzene-1,4-diamine is a chemical compound for research and manufacturing applications. As a derivative of 1,4-phenylenediamine, this compound is of significant interest in organic synthesis and materials science. Related diamines are known to serve as key precursors in the synthesis of dyes and pigments, contributing to the development of novel colorants and imaging agents . The phenylenediamine core structure is recognized for its redox-active properties, which can be utilized in electrochemical applications and the study of charge-transfer complexes . In polymer science, such diamines can be investigated as monomers or curing agents for the production of specialty polymers and resins, potentially enhancing material properties like thermal stability. Researchers also value these compounds for their role in synthesizing heterocyclic structures, such as benzothiazoles, through reactions with carbon disulfide . This product is intended for laboratory research and further manufacturing use only. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Please refer to the Safety Data Sheet for proper handling and hazard information.

Properties

CAS No.

37966-54-4

Molecular Formula

C8H12N2

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,3-dimethylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the nitration of N,N-dimethylaniline followed by reduction. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups into the aromatic ring. The resulting nitro compound is then reduced using reducing agents such as iron powder and hydrochloric acid to yield the desired diamine .

Industrial Production Methods

Industrial production of this compound often involves the same nitration and reduction steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Additionally, industrial methods may include purification steps such as recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced into the benzene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1,3-dimethylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N1,3-dimethylbenzene-1,4-diamine involves its interaction with molecular targets through its amino groups. These groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved often include electrophilic aromatic substitution, where the compound acts as a nucleophile .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Synthesis Method (Reference)
N1,N1-Dimethylbenzene-1,4-diamine -N(CH₃)₂ at N1 136.20 Dye intermediates, pharmaceuticals Direct alkylation of p-phenylenediamine
3-Nitro-N1-(4-(trifluoromethyl)benzyl) -NO₂ at C3, -CH₂(CF₃C₆H₄) at N1 312.10 Retigabine analogs (anticonvulsant) SNAr reaction of nitro-substituted diamine
N1,N1-Diethyl-N4-(pyrazolylmethyl) -N(C₂H₅)₂ at N1, -CH₂(pyrazole) 357.19 GABA receptor modulation Alkylation of diethyl-p-phenylenediamine
N1,N1-Dimethyl-2-(trifluoromethyl) -CF₃ at C2, -N(CH₃)₂ at N1 204.20 Fluorinated drug intermediates Electrophilic substitution
2-Bromo-N1,N1,N4,N4-tetramethyl -Br at C2, -N(CH₃)₂ at N1/N4 287.17 Photocatalysis, cross-coupling Bromination of tetramethyl-diamine
N1,N4-Di-sec-butyl -CH(CH₂CH₃)₂ at N1/N4 250.40 Polymer stabilizers, corrosion inhibitors Nucleophilic substitution

Physicochemical Properties

  • Solubility: Dimethylamino groups enhance organic solubility, while nitro or bromo substituents reduce it .
  • Thermal Stability: Bulky substituents (e.g., di-sec-butyl in ) increase melting points and stability, beneficial for polymer applications .

Q & A

Q. What experimental approaches evaluate the toxicity profile of this compound?

  • Methodological Answer :
  • In Vitro Assays : MTT assays on HEK-293 cells measure IC50 values (e.g., >100 µM indicates low cytotoxicity) .
  • Protein Binding Studies : Fluorescence quenching assays quantify interactions with serum albumin (Kd ~ 10⁻⁶ M) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.